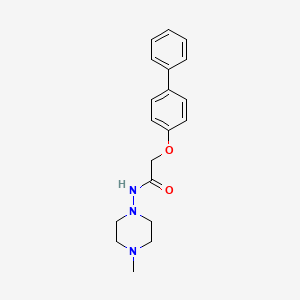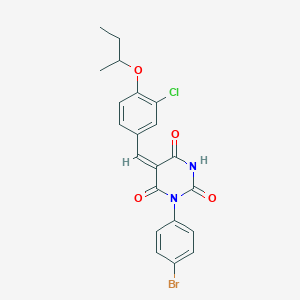
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BF-2.8, is a novel compound that has gained significant attention in the field of pharmaceutical research. It is a highly potent and selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses.8.
Mécanisme D'action
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G-protein coupled receptor that is widely expressed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of pain, anxiety, and stress responses. 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of nociceptin/orphanin FQ receptor-mediated effects.
Biochemical and Physiological Effects:
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potent analgesic and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior and to improve cognitive function in animal models of addiction and schizophrenia, respectively. 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the nociceptin/orphanin FQ receptor, its favorable pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has significant potential for the development of novel therapeutics for various diseases, including pain, anxiety, addiction, and psychiatric disorders. Future research should focus on the optimization of the synthesis method to increase yields and reduce costs, as well as the development of more selective and potent analogs of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. In addition, clinical trials are needed to evaluate the safety and efficacy of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in humans, and to determine its optimal dosing and administration regimen. Overall, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide represents a promising new class of compounds for the treatment of various diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions that start with the condensation of 2-methoxyethylamine and 1-benzofuran-2-carbaldehyde to form the intermediate 1-(2-methoxyethyl)-1-benzofuran-2-ylmethanol. This intermediate is then converted to the corresponding mesylate, which is reacted with 1,4'-bipiperidine-3-carboxylic acid to yield the final product, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction. In preclinical studies, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to be highly effective in reducing pain and anxiety behaviors in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential use in addiction treatment. In addition, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia.
Propriétés
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-28-14-10-24-23(27)19-6-4-11-26(16-19)20-8-12-25(13-9-20)17-21-15-18-5-2-3-7-22(18)29-21/h2-3,5,7,15,19-20H,4,6,8-14,16-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKLMVZHCMRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)



![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)